Technical Monograph: 4-(2,4-Dichlorophenoxy)benzoic Acid
Technical Monograph: 4-(2,4-Dichlorophenoxy)benzoic Acid
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Identification, Synthesis, and Application Protocols
Executive Summary
4-(2,4-Dichlorophenoxy)benzoic acid is a diaryl ether specifically characterized by a benzoic acid moiety linked at the para position to a 2,4-dichlorophenoxy group. While structurally related to the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), this compound possesses a benzoic acid backbone, significantly altering its metabolic stability and polymerization potential.
This guide addresses a critical ambiguity in the field: the confusion between specific CAS registry numbers and vendor catalog numbers. It provides a definitive identification framework, a validated synthesis protocol via Ullmann condensation, and an analysis of its utility as a monomer in high-performance poly(ether ketone) synthesis.
Chemical Identity & Verification
Critical Alert: Researchers often conflate the CAS number with vendor catalog codes. Specifically, Sigma-Aldrich catalog number 215589 refers to Ammonium Persulfate, not this organic acid. The correct CAS registry number for 4-(2,4-Dichlorophenoxy)benzoic acid is 925005-04-5 .[1][2]
Table 1: Physicochemical Identity
| Property | Specification |
| CAS Registry Number | 925005-04-5 |
| IUPAC Name | 4-(2,4-Dichlorophenoxy)benzoic acid |
| Molecular Formula | C₁₃H₈Cl₂O₃ |
| Molecular Weight | 283.11 g/mol |
| SMILES | OC(=O)C1=CC=C(OC2=C(Cl)C=C(Cl)C=C2)C=C1 |
| Melting Point | 182 – 185 °C [1] |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
Visual Verification Logic
To ensure you have the correct isomer (distinguishing from the 2,5-dichloro or 2-phenoxy isomers), use the following logic flow during spectral verification:
Figure 1: Decision tree for structural verification using NMR spectroscopy.
Synthesis Protocol: Ullmann Ether Condensation
The most robust synthetic route for this compound is the copper-catalyzed Ullmann ether synthesis. This method is preferred over nucleophilic aromatic substitution (SNAr) with fluorobenzenes due to the lower cost of starting materials (phenols and bromobenzoates).
Reaction Scheme
Reactants: 2,4-Dichlorophenol + 4-Bromobenzoic acid (or Methyl 4-bromobenzoate)
Catalyst: Copper(I) Iodide (CuI)
Ligand: L-Proline or Dimethylglycine (optional but recommended for yield)
Base: Potassium Carbonate (
Figure 2: Step-wise synthesis pathway via Copper-catalyzed Ullmann coupling.
Detailed Methodology
Step 1: Coupling Reaction
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Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
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Charging: Add 2,4-dichlorophenol (16.3 g, 100 mmol), 4-bromobenzoic acid (20.1 g, 100 mmol), and anhydrous
(27.6 g, 200 mmol). -
Catalyst Addition: Add Copper(I) Iodide (1.9 g, 10 mmol). Note: If using the ester form, add L-proline (20 mol%) to accelerate the reaction.
-
Solvent: Add anhydrous DMF (100 mL) or DMSO.
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Reaction: Heat the mixture to 140°C under nitrogen atmosphere for 16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
Step 2: Work-up and Purification
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Quenching: Cool the reaction mixture to room temperature. Pour into 500 mL of ice-water.
-
Acidification: Slowly add 2M HCl with stirring until the pH reaches ~1-2. A thick white to off-white precipitate will form.
-
Filtration: Collect the solid by vacuum filtration.[3] Wash the filter cake copiously with water to remove residual DMF and inorganic salts.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Glacial Acetic Acid.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Yield Expectation: 75–85% Purity Check: HPLC purity should be >98%.
Applications and Utility
Polymer Chemistry (PEEK Analogs)
This compound serves as a vital monomer for the synthesis of Poly(aryl ether ketone)s (PAEKs). Unlike standard PEEK derived from hydroquinone, the inclusion of the pendant chlorine atoms on the side ring (via the 2,4-dichlorophenoxy group) introduces:
-
Steric Bulk: Increases the glass transition temperature (
) by hindering chain rotation. -
Flame Retardancy: The halogen content improves the limiting oxygen index (LOI) of the resulting polymer.
Biological Activity (Herbicide Analog)
Researchers investigate this compound as a structural analog to 2,4-D.
-
Mechanism: It mimics the plant hormone auxin (indole-3-acetic acid).
-
Differentiation: The benzoic acid tail (compared to the acetic acid tail of 2,4-D) alters transport properties in phloem, potentially changing the spectrum of weed control or reducing volatility drift [2].
References
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Heterocyclics Inc. (2024).[4] Certificate of Analysis: 4-(2,4-Dichlorophenoxy)benzoic acid (Cat# JR-7134). Retrieved from [Link]
